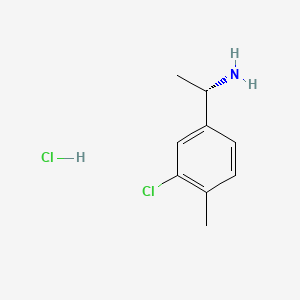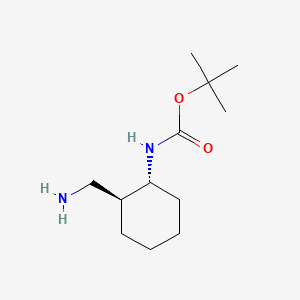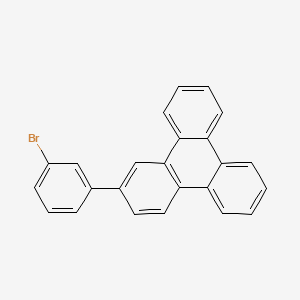
2-(3-Bromophenyl)triphenylene
Übersicht
Beschreibung
2-(3-Bromophenyl)triphenylene is a compound with the molecular formula C24H15Br . It is a derivative of triphenylene, a flat polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene rings .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)triphenylene consists of a triphenylene core with a bromophenyl group attached. The compound has a molecular weight of 383.280 Da .Physical And Chemical Properties Analysis
2-(3-Bromophenyl)triphenylene is a solid at 20°C . It has a density of 1.4±0.1 g/cm3 and a boiling point of 556.4±19.0 °C at 760 mmHg . The compound’s melting point is between 147.0 to 151.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Liquid-Crystalline Compounds : Zelcer et al. (2013) developed a new synthesis pathway for 2,7-difunctionalised-β-hexa-substituted triphenylenes, which are key precursors in the synthesis of liquid-crystalline compounds. This method offers improvements in terms of fewer steps and less toxic reagents compared to conventional approaches (Zelcer et al., 2013).
Novel Hexasubstituted Triphenylene Derivatives : Kumar and Naidu (2002) synthesized novel hexasubstituted triphenylene derivatives with different peripheral substitutions, which form hexagonal columnar phases and discotic nematic phases, showing potential for use in liquid crystal displays (Kumar & Naidu, 2002).
Photoleitende Flüssigkristalle : Rose and Meier (1998) studied stepwise bromination of triphenylenes leading to compounds that form thermotropic mesophases and exhibit photocurrents in both crystalline and liquid crystal (LC) phases (Rose & Meier, 1998).
Palladium-Catalyzed Synthesis : Pan et al. (2016) described a novel approach for synthesizing triphenylenes via palladium-catalyzed coupling, which allows for the production of unsymmetrically functionalized triphenylenes, useful in various scientific applications (Pan et al., 2016).
Uncatalyzed Zirconium-Mediated Biphenylation : Hilton, Jamison, and King (2006) demonstrated an uncatalyzed, Zr-mediated method for forming triphenylenes from o-dihaloarenes, which is a rare example of aryl-aryl bond formation without catalysts (Hilton, Jamison, & King, 2006).
Heptasubstituted Triphenylene Discotic Liquid Crystals : Gan et al. (2017) explored the synthesis and properties of heptasubstituted triphenylene 2,3-dicarboxylic esters, which form hexagonal columnar phases at room temperature, indicating their potential in liquid crystal technologies (Gan et al., 2017).
Photo-Aryl Coupling Reactions : Sato, Shimada, and Hata (1969) studied the electronic effects on the photochemical conversion of o-terphenyl to triphenylene, revealing insights into the mechanisms of these reactions and their applications in photochemical synthesis (Sato, Shimada, & Hata, 1969).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)triphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXFBIBEVROWEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)triphenylene | |
Synthesis routes and methods
Procedure details








Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B571943.png)
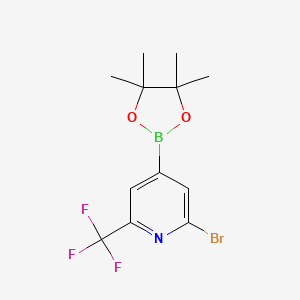
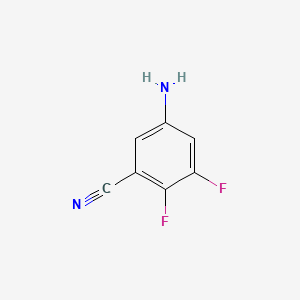
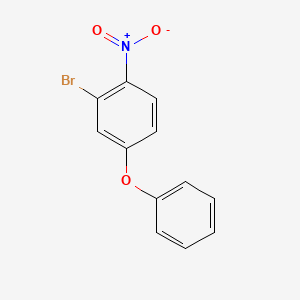
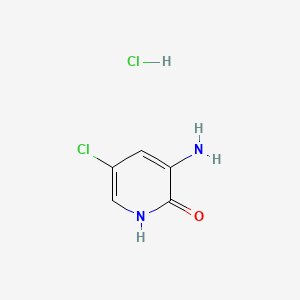
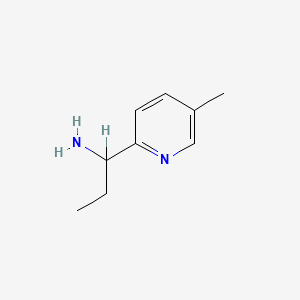
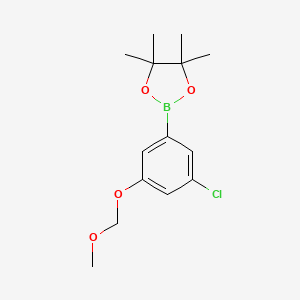
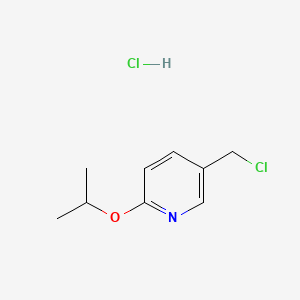
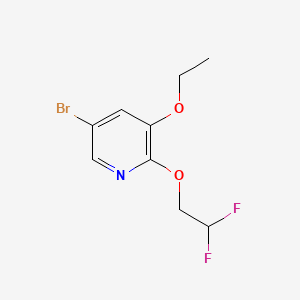
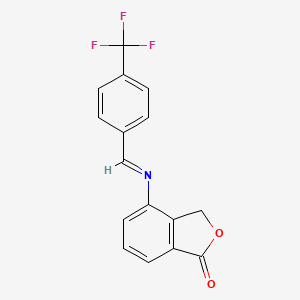
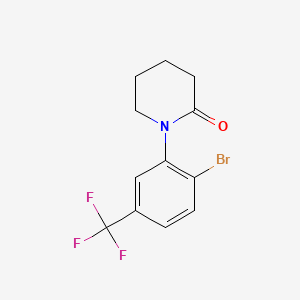
![3-(Benzo[d][1,3]dioxol-5-yl)-5-methoxybenzoic acid](/img/structure/B571961.png)
